![molecular formula C25H17NO5S B2931012 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 610760-28-6](/img/structure/B2931012.png)
3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate, also known as BMBC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Antibacterial Agents
This compound has been utilized in the synthesis of quinazolin-4(3H)-ones , which are recognized for their potent antibacterial properties . These derivatives have been tested against a variety of Gram-positive and Gram-negative bacteria, showing significant activity, which can be attributed to the structural and substituent effects of the benzothiazole moiety.
Antitumor Activity
The benzothiazole and chromen-7-yl groups are part of a scaffold that is often associated with antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors . These receptors are overexpressed in several types of cancers, including breast, ovarian, colon, and prostate cancers. Therefore, derivatives of this compound could potentially serve as anti-invasive agents with activity against solid tumors, metastatic bone disease, and leukemia.
QSAR Modeling
The compound has been used in quantitative structure-activity relationship (QSAR) modeling to predict the antibacterial efficacy of synthesized derivatives . QSAR models help in understanding the contribution of molecular structure to the antibacterial activity, which is crucial for designing new drugs with enhanced efficacy.
Molecular Docking Studies
Molecular docking studies have been conducted with derivatives of this compound to evaluate their binding affinities and interactions with biological targets . These studies are essential for drug discovery, as they provide insights into the potential efficacy of compounds as therapeutic agents.
Antioxidant Properties
Some derivatives of this compound have shown significant antioxidant activity, which is measured by their ability to scavenge free radicals . Antioxidants are important for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Applications
Due to the presence of the benzothiazole moiety, derivatives of this compound may exhibit anti-inflammatory properties . Anti-inflammatory agents are crucial in the treatment of chronic diseases like arthritis and may also play a role in cancer prevention.
Pharmacodynamic Versatility
The compound’s structure is related to quinazoline derivatives, which have a broad spectrum of pharmaceutical activity profiles. These activities include sedative, analgesic, antidiabetic, and anti-inflammatory effects . This versatility makes it a valuable compound for further research and development in various therapeutic areas.
Synthesis of Novel Heterocyclic Compounds
The compound serves as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities . Heterocyclic chemistry is a rich field for the discovery of new drugs, and the compound’s structure provides a versatile starting point for the creation of diverse bioactive molecules.
Mécanisme D'action
Target of Action
Similar compounds with a benzothiazole moiety have been found to exhibit antimicrobial activity, suggesting that the compound may target bacterial cells .
Mode of Action
It is known that benzothiazole derivatives can inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes are involved in various biochemical pathways, and their inhibition can lead to the disruption of normal cellular processes.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential inhibitory effects on various enzymes For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydroorotase can affect pyrimidine biosynthesis
Result of Action
The compound’s action results in the inhibition of various enzymes, leading to the disruption of normal cellular processes . This can result in antimicrobial activity, as seen in similar compounds with a benzothiazole moiety . The exact molecular and cellular effects would depend on the compound’s specific targets.
Propriétés
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO5S/c1-14-22(24-26-19-5-3-4-6-21(19)32-24)23(27)18-12-11-17(13-20(18)30-14)31-25(28)15-7-9-16(29-2)10-8-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJSWJKVBDRACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
![(6-Ethoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930931.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)
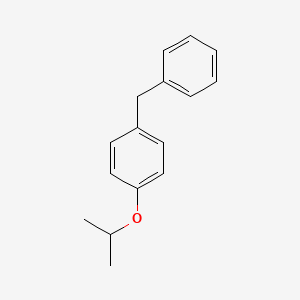
![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)
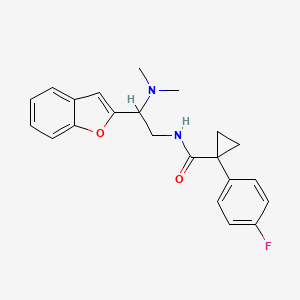
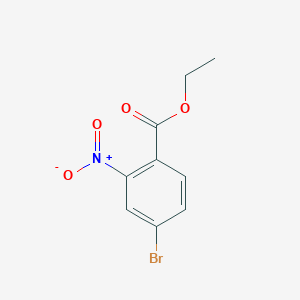
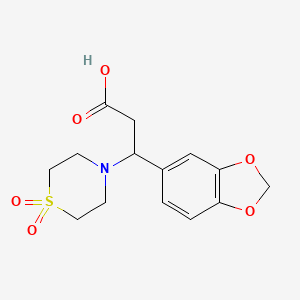
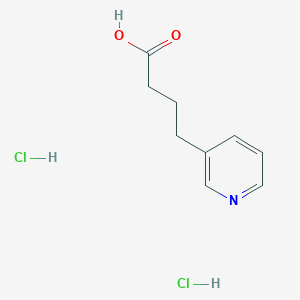
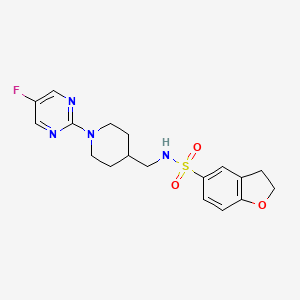
![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)